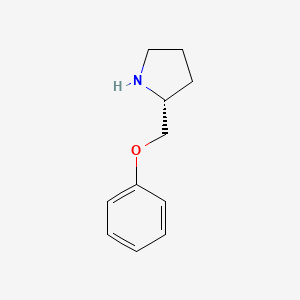

(R)-2-(phenoxymethyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-(phenoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral Pyrrolidine Architectures in Medicinal Chemistry: Synthetic Mastery & Pharmacophore Engineering

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore capable of exerting profound conformational control over drug targets. From the "proline kink" in peptide mimetics to the covalent warheads of DPP-4 inhibitors, chiral pyrrolidines offer a unique balance of solubility (

Part 1: The Pharmacophore Value Proposition

Conformational Locking: The Puckering Effect

The pyrrolidine ring is never planar. It exists in a dynamic equilibrium between two envelope conformations: C4-endo (South) and C4-exo (North).[1] This "puckering" dictates the spatial orientation of substituents at the C2 and C4 positions, directly influencing receptor binding affinity.

-

Mechanism: Electronegative substituents at C4 induce a gauche effect.[1]

-

Medicinal Impact: By selecting the correct diastereomer of a 4-substituted pyrrolidine, chemists can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty of binding.

pKa Modulation & Bioavailability

The basicity of the pyrrolidine nitrogen (typically pKa ~11.3) often limits oral bioavailability due to poor membrane permeability at physiological pH.

-

Strategy: Introduction of electron-withdrawing groups (EWGs) at C3 or C4 (e.g., -F, -OH, -CF3) lowers the pKa of the ring nitrogen by 1–2 units via inductive effects, improving lipophilicity (

) without sacrificing solubility.

Part 2: Strategic Synthesis Matrices

Decision Matrix: Chiral Pool vs. De Novo

Selecting the correct synthetic route is a function of substitution pattern and cost of goods (COGs).

Figure 1: Strategic decision tree for selecting pyrrolidine synthesis routes based on stereochemistry and substitution patterns.

Route A: Chiral Pool Engineering (4-Hydroxyproline)

Trans-4-hydroxy-L-proline (Hyp) is the workhorse of chiral pyrrolidine chemistry.[1] It provides two defined stereocenters (

-

Inversion of Configuration: The C4-hydroxyl can be inverted via Mitsunobu reaction or activation/displacement (

) to access the cis-series.[1] -

Deoxygenation: Radical deoxygenation (Barton-McCombie) allows access to 4-unsubstituted chiral pyrrolidines if the C2-stereocenter is the primary driver.[1]

Route B: Asymmetric 1,3-Dipolar Cycloaddition

For highly substituted pyrrolidines (e.g., 3,4-disubstituted or spiro-fused systems), the metal-catalyzed cycloaddition of azomethine ylides is the "gold standard."[2]

-

Mechanism: A Cu(I) or Ag(I) salt coordinates with an imino ester (glycine Schiff base) and a chiral ligand (e.g., Fesulphos, Ferrophos). This complex forms a dipole that reacts with an electron-deficient alkene (dipolarophile).[1]

-

Advantage: Sets up to four contiguous stereocenters in a single step with high enantioselectivity (>98% ee).

Part 3: Case Study – Saxagliptin (Onglyza)

Therapeutic Class: DPP-4 Inhibitor for Type 2 Diabetes.[1][3] Key Structural Motif: Cis-4,5-methanopyrrolidine-2-carbonitrile.[1]

The Stability Challenge

The cyanopyrrolidine warhead in Saxagliptin is designed to form a reversible covalent bond with the active site serine of DPP-4.[1] However, during synthesis and storage, the free amine of the pyrrolidine can attack the nitrile group intramolecularly.

-

Impurity: Formation of a thermodynamically stable cyclic amidine .[3]

-

Solution: This dictates the use of acid salts (e.g., HCl or Trifluoroacetate) during intermediate isolation to protonate the amine and suppress cyclization until the final formulation steps.

Comparative Synthetic Metrics

| Metric | Route A: Classical Amide Coupling | Route B: Asymmetric Cycloaddition (General) |

| Step Count | High (Protection/Deprotection) | Low (Convergent) |

| Stereocontrol | Absolute (from Chiral Pool) | Catalyst Dependent (90-99% ee) |

| Scalability | Excellent (kg to ton) | Moderate (Ligand cost is limiting) |

| Atom Economy | Moderate | High |

| Key Reagents | EDC/HOBt, TFA | Cu(I)/Ag(I), Chiral Phosphines |

Part 4: Experimental Protocols

Protocol 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

Target: Chiral 2,3,4-trisubstituted pyrrolidine scaffold.

Reagents:

-

Glycine imino ester (1.0 equiv)[2]

-

Acrylate dipolarophile (1.2 equiv)

-

Cu(CH3CN)4PF6 (3-5 mol%)[1]

-

Chiral Ligand (e.g., (R)-Fesulphos) (3-5 mol%)

-

Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Cu(I) salt and Chiral Ligand in anhydrous THF. Stir for 30 minutes at RT to ensure complexation (solution often turns yellow/orange).

-

Ylide Generation: Add the glycine imino ester and the base. The base deprotonates the

-position, facilitating coordination to the metal center to form the azomethine ylide dipole. -

Cycloaddition: Cool the mixture to -20°C (temperature control is critical for ee%). Add the acrylate dipolarophile dropwise. Stir for 12–24 hours.[1]

-

Quench & Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc).

-

Validation: Analyze by Chiral HPLC (e.g., Chiralpak AD-H column) to determine ee%. 1H-NMR should confirm the endo/exo diastereoselectivity.[1]

Causality Check:

-

Why Cu(I)? It acts as a soft Lewis acid, binding the N and O of the imino ester to planarize the dipole, raising the HOMO energy for reaction with the alkene LUMO.

-

Why -20°C? Lower temperatures maximize the energy difference between the diastereomeric transition states, enhancing enantioselectivity.

Protocol 2: Synthesis of trans-4-Fluoro-L-Proline (Chiral Pool)

Target: Fluorinated scaffold for pKa modulation.[1]

-

Starting Material: Trans-4-hydroxy-L-proline (protected as N-Boc-O-Bn ester).[1]

-

Inversion (The Trick): Direct fluorination of trans-4-Hyp gives cis-4-F-Pro (retention) or trans-4-F-Pro (inversion) depending on the reagent.[1] To maintain trans relative to the ester while starting with trans-hydroxyl, we typically require a double inversion or use of specific reagents like DAST (Diethylaminosulfur trifluoride) which proceeds via inversion.

-

Procedure (DAST Fluorination):

-

Dissolve N-Boc-cis-4-hydroxy-L-proline methyl ester in DCM at -78°C.

-

Add DAST (1.5 equiv) dropwise.

-

Allow to warm to RT overnight.

-

Safety: Quench carefully with saturated NaHCO3 (evolution of CO2 and HF).

-

Result: N-Boc-trans-4-fluoro-L-proline methyl ester.[1]

-

Part 5: Visualization of Reaction Mechanisms

Mechanism: Metal-Catalyzed Azomethine Ylide Cycloaddition[1][4]

Figure 2: Catalytic cycle for the asymmetric [3+2] cycloaddition of azomethine ylides.

References

-

Adrio, J., & Carretero, J. C. (2015).[4] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.[1][5]

-

Fukuzawa, S., & Oki, H. (2008).[6] Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex.[6] Organic Letters.

-

Patel, R. N. (2018). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates (Saxagliptin). Catalysts.

-

Beak, P., et al. (1994). Complex Induced Proximity Effects: Enantioselective Synthesis via Organolithium Intermediates.[1] Accounts of Chemical Research.

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]

An In-Depth Technical Guide to the Safety Data Sheet for (R)-2-(phenoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(phenoxymethyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making it a valuable building block for novel therapeutics. As with any research chemical, a thorough understanding of its potential hazards is not merely a regulatory formality but a cornerstone of responsible science and a prerequisite for innovation. The Safety Data Sheet (SDS) is the primary source of this critical information.

This guide moves beyond a simple recitation of SDS sections. It aims to provide a deeper, more practical understanding for the laboratory professional. We will dissect the core safety information for (R)-2-(phenoxymethyl)pyrrolidine and its common salt form, the hydrochloride (HCl) salt, explaining the "why" behind the classifications and translating hazard data into actionable, safe laboratory practices. This document is grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan and ensures that laboratory personnel are protected from chemical hazards.[1][2][3][4]

Section 1: Identification and Hazard Overview

Anticipated GHS Hazard Profile:

Based on data from analogous pyrrolidine derivatives, the following Globally Harmonized System (GHS) classifications are anticipated.[7]

| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation. | Corrosion |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage. OR H319: Causes serious eye irritation. | Corrosion or Exclamation Mark |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed. OR H302: Harmful if swallowed. | Skull and Crossbones or Exclamation Mark |

Causality: The basic nitrogen atom of the pyrrolidine ring makes the molecule alkaline. Like many amines, it can cause severe irritation or chemical burns upon direct contact with skin, eyes, and mucous membranes.[7] The phenoxymethyl group's influence on toxicity is less defined without specific studies, but the primary hazard remains the amine functionality.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The OSHA Laboratory Standard mandates the use of engineering controls, administrative procedures, and PPE to minimize exposure to hazardous chemicals.[2] For (R)-2-(phenoxymethyl)pyrrolidine, a multi-layered approach is essential.

Engineering Controls:

-

Chemical Fume Hood: All weighing of the solid and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

-

Safety Shower & Eyewash Station: Immediate and unobstructed access is required in case of accidental contact.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified.[9]

| Task | Minimum PPE Requirement | Rationale |

| Weighing Solid | Nitrile gloves (double-gloving recommended), lab coat, ANSI Z87.1-compliant safety glasses with side shields. | Protects against skin contact with fine powder and accidental eye exposure. |

| Preparing Solutions | Nitrile gloves, lab coat, safety goggles (or safety glasses with a face shield). | Goggles or a face shield provide superior protection against splashes when handling liquids. |

| Running Reactions | Nitrile gloves, lab coat, safety goggles. Consider flame-resistant lab coat if flammable solvents are used. | Protects against splashes and potential reactions. |

Workflow for Safe Handling of (R)-2-(phenoxymethyl)pyrrolidine

The following workflow illustrates the critical steps for safely handling the compound, from preparation to use.

Caption: Workflow for handling (R)-2-(phenoxymethyl)pyrrolidine.

Section 3: Emergency Procedures & First Aid

Rapid and correct response to an exposure is critical to minimizing harm. The following procedures are based on standard practices for amine-based irritants and corrosives.[8][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or if the exposure was extensive.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Emergency Response Decision Tree

Caption: Decision tree for first aid response to chemical exposure.

Section 4: Storage, Stability, and Toxicological Insights

Proper Storage: Proper chemical storage is crucial for safety and maintaining reagent integrity.[11]

-

Segregation: Store away from strong oxidizing agents and strong acids to prevent incompatible reactions.[12] Do not store chemicals alphabetically unless they are compatible.[11]

-

Conditions: Keep the container tightly closed in a dry, well-ventilated area.[10] Store below eye level and away from direct sunlight or heat sources.[11]

-

Atmosphere: For highly sensitive or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from air and moisture.[13]

Stability and Reactivity:

-

Reactivity: The compound is expected to be stable under recommended storage conditions. However, as an amine, it can react exothermically with acids.

-

Hazardous Decomposition: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological Profile: Specific toxicological data for (R)-2-(phenoxymethyl)pyrrolidine is not widely published. However, we can draw inferences from related structures and the parent compound, phenoxymethylpenicillin (Penicillin V).

-

Acute Effects: The primary acute risks are skin and eye irritation/corrosion, as previously discussed. Oral toxicity is a concern, with similar small amine molecules showing moderate to high toxicity.[8]

-

Chronic Effects & Sensitization: There is no data to suggest carcinogenicity or mutagenicity. However, some individuals may develop skin sensitization to amines after repeated exposure. The phenoxymethyl moiety is part of Penicillin V, a known allergen, although the allergenic determinant is typically the β-lactam ring, which is absent here.[14]

-

Systemic Effects: Studies on phenoxymethylpenicillin (Penicillin V) at high doses in animal models have shown effects like decreased body weight and diarrhea, but no severe organ-specific toxicity was noted.[15] It is important to note that the pharmacology of an antibiotic is not directly transferable to a chemical building block, but it provides context on the tolerance of the phenoxymethyl group in biological systems.

Section 5: The SDS in Practice: A Risk Assessment Workflow

The ultimate purpose of an SDS is to inform a dynamic risk assessment process before any experiment begins.[16][17] A Senior Scientist does not just read the SDS; they use it to strategize safety.

Workflow for Integrating SDS into Experimental Design

Caption: Integrating the SDS into the pre-experimental risk assessment process.

This workflow transforms the static information in an SDS into a dynamic safety plan tailored to a specific experiment. It ensures that hazards are not just identified but are actively controlled, fulfilling the core mission of laboratory safety standards.[1][4][17]

Conclusion

The Safety Data Sheet for a compound like (R)-2-(phenoxymethyl)pyrrolidine is more than a document; it is a foundational tool for scientific integrity and personal safety. For the research and drug development professional, a deep understanding of the hazards—particularly its corrosive and irritant properties—is essential. By integrating this knowledge into a robust workflow of engineering controls, appropriate PPE, and diligent risk assessment, we can handle this valuable chemical building block responsibly, paving the way for safe and successful scientific discovery.

References

-

Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

-

29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

-

OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

-

The Laboratory Standard. Office of Clinical and Research Safety. [Link]

-

The OSHA Laboratory Standard. Lab Manager. [Link]

-

Chemicals and Hazardous Materials. Harvard Environmental Health and Safety. [Link]

-

(R)-2-(phenoxymethyl)pyrrolidine - CAS:182323-68-8. Beijing XY-Tech Co., Ltd. [Link]

-

Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. [Link]

-

Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

-

Chemical Safety in Research and Teaching. New Mexico State University. [Link]

-

Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety. [Link]

-

3-Aminopyrrolidine | C4H10N2 | CID 164401. PubChem. [Link]

-

Safety data sheet - 2-Pyrrolidinone. CPAchem. [Link]

-

When antibiotics turn toxic. ResearchGate. [Link]

-

NTP Toxicology and Carcinogenesis Studies of Penicillin VK (CAS No. 132-98-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. [Link]

-

1-(2-Phenoxyethyl)pyrrolidine. CAS Common Chemistry. [Link]

-

Phenoxymethylpenicillin. Wikipedia. [Link]

-

Penicillin V | C16H18N2O5S | CID 6869. PubChem. [Link]

-

TR-336: Penicillin VK (CASRN 132-98-9) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. mastercontrol.com [mastercontrol.com]

- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]

- 5. (R)-2-(PHENOXYMETHYL)-PYRROLIDINE HCL | 1313254-92-0 [sigmaaldrich.com]

- 6. 1313254-92-0|(R)-2-(Phenoxymethyl)-pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. NTP Toxicology and Carcinogenesis Studies of Penicillin VK (CAS No. 132-98-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 17. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]

An In-Depth Technical Guide to the Solubility of (R)-2-(phenoxymethyl)pyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-2-(phenoxymethyl)pyrrolidine

(R)-2-(phenoxymethyl)pyrrolidine is a vital chiral building block utilized in the synthesis of a variety of pharmacologically active molecules. Its rigid pyrrolidine core and the presence of a phenoxymethyl substituent at the stereogenic center make it a valuable synthon for creating complex molecular architectures with high enantiomeric purity. Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating drug candidates.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of (R)-2-(phenoxymethyl)pyrrolidine, featuring a polar secondary amine within the pyrrolidine ring and a moderately polar phenoxymethyl group, suggests a nuanced solubility profile.

-

Polarity and Hydrogen Bonding: The secondary amine is capable of acting as both a hydrogen bond donor and acceptor, while the ether oxygen in the phenoxymethyl group can act as a hydrogen bond acceptor. These features indicate a propensity for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Hydrophobic Contributions: The phenyl ring and the aliphatic pyrrolidine ring contribute to the molecule's nonpolar character, suggesting some degree of solubility in less polar solvents like toluene or dichloromethane.

-

Predictive Models: While computational models can offer initial estimates, empirical determination remains the gold standard for accurate solubility data.[2]

Anticipated Solubility Profile

Based on its structural attributes, the expected solubility of (R)-2-(phenoxymethyl)pyrrolidine in common organic solvents is qualitatively summarized in the table below. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding interactions with the pyrrolidine N-H and ether oxygen. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | van der Waals forces and pi-stacking with the phenyl ring. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Lack of favorable intermolecular interactions. |

This table is for illustrative purposes and represents a scientifically-grounded prediction. Actual quantitative data must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

To address the absence of published quantitative data, a detailed, step-by-step methodology for determining the thermodynamic solubility of (R)-2-(phenoxymethyl)pyrrolidine is provided below. This protocol is based on the widely accepted shake-flask method.[3][4][5]

The Distinction Between Thermodynamic and Kinetic Solubility

It is critical to differentiate between thermodynamic and kinetic solubility.[6][7]

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[7]

-

Kinetic solubility , often measured in high-throughput screening, involves dissolving the compound in a co-solvent (like DMSO) first and then diluting it into the aqueous or organic solvent of interest.[8][9] This can sometimes lead to supersaturated, metastable solutions.[6][7]

For the purposes of process development and understanding the fundamental properties of the compound, determining the thermodynamic solubility is essential.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Ensure the (R)-2-(phenoxymethyl)pyrrolidine is of high purity (>98%), as impurities can affect solubility.

-

Use high-purity, anhydrous organic solvents.

-

Prepare several glass vials with magnetic stir bars for each solvent to be tested.

-

-

Execution:

-

Add an excess amount of solid (R)-2-(phenoxymethyl)pyrrolidine to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[3]

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a multi-position stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3]

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (R)-2-(phenoxymethyl)pyrrolidine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The resulting value is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

-

Repeat the experiment at different temperatures if a temperature-solubility profile is required.

-

Implications for Drug Development and Research

-

Reaction Solvent Selection: Knowledge of solubility allows for the selection of appropriate solvents to ensure homogeneous reaction conditions, which can lead to improved reaction rates and yields. Patents detailing the synthesis of related compounds often mention solvents such as toluene, methanol, tetrahydrofuran, and dichloromethane, indicating their utility in dissolving pyrrolidine derivatives.[10][11]

-

Crystallization and Purification: Solubility data is fundamental for developing effective crystallization protocols. By understanding the solubility at different temperatures, a suitable solvent or solvent system (a mixture of a good solvent and an anti-solvent) can be chosen for efficient purification and isolation of the final product with high purity.

-

Formulation Development: For compounds that advance to the formulation stage, solubility in various pharmaceutically acceptable solvents is a critical parameter that influences the choice of excipients and the final dosage form.

Conclusion

While direct, published quantitative solubility data for (R)-2-(phenoxymethyl)pyrrolidine is scarce, a strong qualitative understanding can be derived from its molecular structure. For precise and reliable data, the experimental protocol outlined in this guide provides a robust framework for researchers. This information is indispensable for the efficient and effective use of this important chiral intermediate in the fields of synthetic chemistry and drug discovery.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.

-

Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

-

PubChem - NIH. (R)-2-Phenylpyrrolidine | C10H13N | CID 1520807. [Link]

- Unknown Source. (R)-2-(2-CHLOROPHENYL)PYRROLIDINE Properties.

- Google Patents. (CN110981779B) - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Refubium. 3 Results and Discussion - 3.1 Solubility and miscibility. [Link]

-

Organic Syntheses Procedure. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. lifechemicals.com [lifechemicals.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. enamine.net [enamine.net]

- 10. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Scalable Manufacturing Process for (R)-2-(phenoxymethyl)pyrrolidine

Executive Summary

(R)-2-(phenoxymethyl)pyrrolidine is a high-value chiral building block used in the synthesis of norepinephrine reuptake inhibitors (NRIs) and as a ligand in asymmetric catalysis. While laboratory-scale synthesis often utilizes the Mitsunobu reaction, this approach suffers from poor atom economy and difficult purification (triphenylphosphine oxide removal) at the kilogram scale.

This Application Note details a scalable, robust manufacturing protocol based on the nucleophilic displacement of a sulfonate ester. This route minimizes waste, utilizes inexpensive reagents, and preserves enantiomeric excess (

Strategic Route Selection

The Scale-Up Challenge

The primary challenge in scaling this molecule is the formation of the ether linkage while maintaining the chiral center at the C2 position of the pyrrolidine ring.

| Feature | Route A: Mitsunobu Reaction | Route B: Sulfonate Displacement (Recommended) |

| Reagents | DEAD/DIAD, PPh | Methanesulfonyl chloride (MsCl), Phenol, Base |

| Atom Economy | Poor (Generates high MW waste) | High (Stoichiometric salt waste) |

| Purification | Difficult (Chromatography often required) | Crystallization / Extraction |

| Scalability | Low (< 100g preferred) | High (Multi-kg validated) |

| Safety | DIAD is shock-sensitive/explosive | Standard thermal hazards |

Decision: The Sulfonate Displacement Route is selected for manufacturing. It proceeds via the activation of (R)-N-Boc-prolinol followed by S

Process Workflow & Mechanism

The synthesis consists of three distinct chemical steps starting from commercially available (R)-N-Boc-2-(hydroxymethyl)pyrrolidine.

Figure 1: Process flow for the scalable synthesis of (R)-2-(phenoxymethyl)pyrrolidine.

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group (Mesylate) without racemization.

-

Reagents:

-

(R)-N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Solvent: Toluene (10 vol)

-

Protocol:

-

Charge (R)-N-Boc-prolinol and Toluene into the reactor. Cool to 0–5°C .

-

Add TEA. Ensure the system is under inert atmosphere (

). -

Critical Step: Add MsCl dropwise over 60 minutes, maintaining internal temperature

. Exothermic reaction. -

Agitate at 0–5°C for 2 hours. Monitor by TLC/HPLC for disappearance of starting alcohol.

-

Workup: Quench with water (5 vol). Separate phases. Wash organic layer with 5% NaHCO

and brine. -

Dry the organic layer (MgSO

or azeotropic distillation). -

Hold Point: The mesylate solution in Toluene is used directly in the next step to minimize thermal degradation.

Step 2: Etherification (Displacement)

Objective: Form the C–O bond via S

-

Reagents:

-

Mesylate solution (from Step 1)

-

Phenol (1.2 equiv)

-

Potassium Carbonate (K

CO -

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst.

-

Protocol:

-

To the mesylate solution in Toluene, add Phenol, K

CO -

Heat the mixture to Reflux (110°C) for 12–16 hours.

-

IPC (In-Process Control): Monitor for Mesylate consumption.

-

Cool to 25°C. Add Water (10 vol) to dissolve salts.

-

Separate phases. Wash organic layer with 1M NaOH (to remove excess phenol) and then Brine.

-

Concentrate organic layer under vacuum to yield crude (R)-N-Boc-2-(phenoxymethyl)pyrrolidine.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary (Target Purity > 98%).

Step 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final free amine or salt.

-

Reagents:

-

N-Boc intermediate[1]

-

4M HCl in Dioxane or IPA (excess)

-

Protocol:

-

Dissolve the N-Boc intermediate in Isopropyl Alcohol (IPA) (5 vol).

-

Add 4M HCl/IPA (3.0 equiv) slowly at 20–25°C. Gas evolution (Isobutylene) will occur.

-

Stir for 4 hours or until conversion is complete.

-

Isolation: The product often precipitates as the Hydrochloride salt.

-

Option A (Salt): Filter the white solid, wash with cold ether, and dry.

-

Option B (Free Base): Basify with 2M NaOH, extract into DCM or Toluene, dry, and concentrate.

-

Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Specification | Common Failure Mode | Corrective Action |

| Enantiomeric Excess | > 99.0% ee | Racemization during Mesylation | Keep T < 5°C during MsCl addition; Ensure N-Boc is used (not N-H or N-Benzyl). |

| Chemical Purity | > 98.0% | Residual Phenol | Ensure thorough 1M NaOH wash in Step 2. |

| Water Content | < 0.5% | Hydrolysis of Mesylate | Dry solvents (KF < 0.1%) before MsCl addition. |

Racemization Control Strategy

The primary risk to chiral integrity is the formation of a bicyclic aziridinium ion if the nitrogen protecting group is not sufficiently electron-withdrawing.

Figure 2: Mechanistic logic for selecting N-Boc protection to prevent racemization.

References

-

Process Development of Aryl Ethers

-

Nucleophilic Substitution Methodology

- Title: Preparation of Phenols - Nucleophilic Arom

- Source: Chemistry LibreTexts.

-

URL:[Link]

- Relevance: Provides foundational mechanistic support for the phenoxide displacement conditions (Williamson Ether Synthesis adapt

-

General Pyrrolidine Synthesis Strategies

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

- 1. Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of (R)-2-(phenoxymethyl)pyrrolidine alkylation reactions

Current Status: Online | Operator: Senior Application Scientist Dr. Aris Ticket ID: PYR-ALK-001 | Subject: Yield Optimization & Troubleshooting

Introduction: The "Chiral Scaffold" Challenge

Welcome to the technical support hub. You are likely working with (R)-2-(phenoxymethyl)pyrrolidine , a valuable chiral building block used to introduce lipophilicity and 3D-complexity into drug candidates.

If you are experiencing low yields ( < 50%), it is rarely a "bad batch" of starting material. In my experience, the failure mode typically stems from the specific steric and electronic environment of the C2-phenoxymethyl group. This substituent creates a "steric wall" that hinders nucleophilic attack at the nitrogen (for

This guide prioritizes

Module 1: Diagnostic Workflow

Before adjusting reagents, identify your specific failure mode using this logic flow.

Figure 1: Decision tree for diagnosing yield loss in pyrrolidine alkylations.

Module 2: Troubleshooting Guides (FAQs)

Q1: The reaction stalls at 40-60% conversion. Adding more heat just creates tar. What now?

The Diagnosis: This is a classic kinetic trap . The phenoxymethyl group at the C2 position adds significant steric bulk around the nitrogen. If you are using a secondary alkyl halide or a primary alkyl chloride, the nucleophilic attack is simply too slow at standard temperatures.

The Solution: The Finkelstein Modification Do not increase temperature immediately; this promotes elimination (E2) side reactions. Instead, increase the "leaving group ability" in situ.

Protocol:

-

Additive: Add 10–20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

-

Mechanism: The iodide displaces the chloride (or bromide) on your electrophile to form a transient, highly reactive alkyl iodide. The pyrrolidine then reacts with this iodide species much faster.

-

Solvent: Ensure you are using Acetone or Acetonitrile (ACN) . If solubility is poor, switch to DMF, but ACN is preferred for cleaner profiles.

Expert Insight: If using alkyl chlorides, this step is mandatory. The reactivity order is I > Br >> Cl. Without iodide catalysis, alkyl chlorides often fail to drive to completion with sterically hindered amines. [1]

Q2: I am seeing significant "Over-Alkylation" (Quaternization). How do I stop at the tertiary amine?

The Diagnosis: Secondary amines like (R)-2-(phenoxymethyl)pyrrolidine are nucleophilic. Once the product (tertiary amine) forms, it is still nucleophilic and can react again with the electrophile to form a quaternary ammonium salt, crashing out yield.

The Solution: Switch to Reductive Amination

Direct alkylation (

Protocol (The "STAB" Method):

-

Reagents: Use the corresponding Aldehyde instead of the Alkyl Halide.

-

Reductant: Sodium Triacetoxyborohydride (STAB , NaBH(OAc)₃).[1]

-

Conditions: Mix Amine (1.0 equiv) + Aldehyde (1.1 equiv) in DCE or THF. Stir 30 min. Add STAB (1.5 equiv).

-

Why it works: STAB is mild and selectively reduces the iminium ion (formed from the amine + aldehyde) faster than the aldehyde itself.[2] It does not reduce the carbonyl, preventing side reactions.

Comparison of Methods:

| Feature | Direct Alkylation ( | Reductive Amination |

| Electrophile | Alkyl Halide | Aldehyde/Ketone |

| Main Impurity | Quaternary Salt (Over-alkylation) | Alcohol (Reduced aldehyde) |

| Steric Tolerance | Low | High |

| Yield Reliability | Low (40-60%) | High (80-95%) |

Reference: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for secondary amines. [2] [3][2][3][4][5][6][7][8][9][10][11]

Q3: My product is racemic (0% ee). I started with 99% ee material. What happened?

The Diagnosis: You likely used a base that was too strong (e.g., NaH, LDA) or conditions that were too harsh (refluxing in high-boiling solvents).

The proton at the C2 position (the chiral center) is adjacent to the Nitrogen. While not highly acidic (

The Solution: Base Selection Matrix

Use the weakest base necessary to neutralize the acid generated.

| Base | Strength | Risk Level | Recommendation |

| NaH / LDA | Very Strong | CRITICAL | Avoid. Will deprotonate C2 and racemize. |

| KOH / NaOH | Strong | High | Avoid in organic solvents at high heat. |

| Moderate | Low | Recommended for sluggish alkylations (Cesium effect). | |

| Moderate | Low | Standard starting point. | |

| DIPEA / TEA | Weak | Minimal | Best for highly reactive electrophiles (e.g., acid chlorides). |

Protocol Adjustment:

-

Switch to

(3.0 equiv) in Acetonitrile . -

Keep temperature below 80°C .

-

If higher temps are needed, verify optical purity via Chiral HPLC early in the optimization.

Expert Insight: Racemization via an enolization-like mechanism is a known risk for

-chiral amines under strongly basic conditions. [4]

Module 3: Visualizing the Pathways

Understanding the competition between the desired pathway and the failure modes is crucial.

Figure 2: Reaction pathways showing the safety of Reductive Amination (Green path) vs. risks of Direct Alkylation (Yellow/Red path).

References

-

Finkelstein Reaction Mechanism: Finkelstein, H. Ber. Dtsch. Chem. Ges.1910 , 43, 1528. (Classic mechanism for halide exchange to improve leaving group ability).

-

Reductive Amination Protocol (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][10][12][13]J. Org.[1][2] Chem.1996 , 61, 3849-3862.[1][2]

-

Comparison of Borohydrides: Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev.1998 , 27, 395.

-

Racemization of Chiral Amines: Stouten, P. F. W., et al. Racemization of Chiral Amines.[5][7][14]J. Org.[1][2] Chem. (General principles of

-proton acidity in chiral amines).

Disclaimer: These protocols are provided for research purposes. Always consult SDS and perform a safety assessment before handling pyrrolidine derivatives and alkylating agents.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

Technical Support Center: Crystallization of (R)-2-(phenoxymethyl)pyrrolidine Hydrochloride

[1][2]

Introduction: The Physicochemical Challenge

(R)-2-(phenoxymethyl)pyrrolidine hydrochloride presents a classic "amphiphilic salt" challenge. The molecule contains a polar ionic head (pyrrolidinium chloride) and a lipophilic tail (phenoxy group).[1][2] This duality creates a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1][2]

This guide moves beyond basic recipes to address the thermodynamic and kinetic bottlenecks specific to this scaffold.

Part 1: Critical Failure Modes (Troubleshooting)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling or antisolvent addition, the solution turns milky or forms a separate gummy bottom layer before any crystals appear.

The Mechanism: You have entered the metastable miscibility gap . For this molecule, the interaction between the lipophilic phenoxy group and non-polar antisolvents (like Heptane or Toluene) is stronger than the crystal lattice energy forces at high temperatures. The system lowers its energy by forming an amorphous oil rather than an ordered lattice.

Corrective Protocol (The "Cloud Point" Bypass):

-

Switch Antisolvents: Stop using Hexane or Heptane immediately.[2] They drive the system into LLPS too aggressively.

-

Use the "Ester/Ether" Strategy:

-

Implement Seeding at Low Supersaturation:

Issue 2: Low Enantiomeric Excess (ee%) After Crystallization

Symptom: The starting material was 90% ee, but the crystallized HCl salt is only 92-94% ee, failing the >99% spec.

The Mechanism: You are likely experiencing entrapment or agglomeration . If the crystallization is too fast (crash cooling), the impurity (S-isomer) gets trapped inside the rapid growth of the R-isomer lattice.[2] Alternatively, you may be operating near the eutectic point where both enantiomers co-crystallize.

Optimization Protocol:

-

Thermodynamic Digestion:

-

Solvent Polarity Adjustment:

Part 2: Experimental Workflows

Workflow A: Solubility Curve & MSZW Determination

Before running a multi-gram batch, you must map the Metastable Zone Width (MSZW).

| Parameter | Specification | Notes |

| Solvent System | IPA (Solvent) / MTBE (Antisolvent) | Ratio 1:2 to 1:4 typically optimal.[1][2] |

| Concentration | 100 mg/mL (starting) | Adjust based on free base conversion. |

| Dissolution Temp | 70°C | Ensure full dissolution (clear solution). |

| Nucleation Temp ( | Variable | Temp where cloudiness first appears upon cooling (0.5°C/min).[1][2] |

| Dissolution Temp ( | Variable | Temp where crystals disappear upon reheating.[1][2] |

| MSZW | If >15°C, seeding is mandatory . |

Workflow B: Controlled Cooling Crystallization (10g - 100g Scale)

-

Dissolution: Dissolve crude (R)-2-(phenoxymethyl)pyrrolidine HCl in 3 volumes of hot IPA (65-70°C).

-

Polish Filtration: Filter hot to remove mechanical impurities (critical for preventing false nucleation).[1][2]

-

Initial Cooling: Cool to 50°C.

-

Seeding: Add 1 wt% pure seed crystals. Agitate gently (low shear).

-

Aging: Hold at 50°C for 60 minutes. Verify: Suspension should turn opaque but not oily.[2]

-

Antisolvent Addition: Slowly dose 6 volumes of MTBE over 4 hours.

-

Rate: 20% in first hour, 30% in second, 50% in last two hours.

-

-

Final Cooling: Cool to 0-5°C over 2 hours.

-

Isolation: Filter and wash with cold MTBE.

Part 3: Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways when troubleshooting the "oiling out" phenomenon for this specific molecule.

Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out) during amine salt crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent? A: Avoid Acetone. While it dissolves the salt well, pyrrolidine is a secondary amine. If there is any trace of free base or excess acid, acetone can react to form an aminal or enamine impurity over time (Maillard-type side reactions or condensation), especially under heat.[1] Stick to non-ketone solvents like Alcohols (IPA, EtOH) or Esters.[1]

Q2: My salt is hygroscopic and becomes sticky on the filter. How do I dry it? A: This indicates the formation of a hydrate or simply trapped solvent.

-

Wash Strategy: Perform the final wash with anhydrous MTBE to displace residual alcohols/water.

-

Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed. Do not exceed 60°C initially, as the wet cake melting point is depressed (melt-drying risk).[1][2]

Q3: How do I control the stoichiometry of HCl? A: This is critical.

-

Too much HCl: Solubilizes the salt (common ion effect reversal in some solvents) and causes corrosion.

-

Too little HCl: Leaves free amine, which is an oil.

-

Protocol: Titrate your free base solution first. Add exactly 0.95 - 1.0 equivalents of HCl (gas in IPA or aqueous conc.[1][2] HCl). Do not use a large excess.

References

-

Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Standard reference for MSZW and solubility curve determination).

-

Veverka, M., et al. (2013).[1] "Oiling out: The transition between stable and metastable liquid–liquid phase separation." Crystal Growth & Design, 13(1), 185-192.[1] Link

-

Lorenz, H., & Seidel-Morgenstern, A. (2014).[1] "Processes to separate enantiomers."[3][4][5][6] Angewandte Chemie International Edition, 53(5), 1218-1250.[1] Link[1][2]

-

Profir, V. M., et al. (2002).[1] "Oiling out in the crystallization of amine hydrochlorides." Journal of Crystal Growth. (Foundational text on amine salt behavior).

-

Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] Link[1][2]

Sources

- 1. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization [ouci.dntb.gov.ua]

- 5. iapc-obp.com [iapc-obp.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Prolinol Nucleophilic Substitution: A Technical Support Guide to Minimizing Side Reactions

Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions with prolinol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize unwanted side reactions. Prolinol, a valuable chiral building block, presents unique challenges due to its bifunctional nature, containing both a primary hydroxyl group and a secondary amine within a sterically demanding pyrrolidine ring. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm planning a nucleophilic substitution on prolinol's hydroxyl group. What are the most common side reactions I should anticipate?

A1: When performing a nucleophilic substitution on the hydroxyl group of prolinol, you should be prepared for several potential side reactions. The most prevalent of these include:

-

N-Alkylation: The secondary amine of the pyrrolidine ring is also nucleophilic and can compete with the desired O-alkylation, leading to the formation of a quaternary ammonium salt or a tertiary amine, depending on the reaction conditions.[1] This is often a significant issue, as the nitrogen's nucleophilicity can sometimes surpass that of the activated hydroxyl group.

-

Elimination (E2): After activating the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), an elimination reaction can occur, especially in the presence of a strong base, leading to the formation of an unsaturated pyrrolidine derivative.[2]

-

Epimerization: The chiral center at the C2 position of the pyrrolidine ring can be susceptible to epimerization, particularly under basic conditions or if there is a temporary deprotonation-reprotonation at this position.[3] This can lead to a loss of stereochemical purity in your final product.

-

Steric Hindrance: The bulky pyrrolidine ring can sterically hinder the approach of the nucleophile to the primary carbon of the hydroxymethyl group, leading to slower reaction rates or the need for more forcing conditions, which in turn can promote side reactions.[4][5]

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section is structured to help you diagnose and solve specific problems you might be facing in the lab.

Issue 1: Low Yield of the Desired O-Alkylated Product and a Mixture of Byproducts

Q2: My reaction is giving me a complex mixture with a low yield of the intended O-substituted prolinol derivative. How can I improve the selectivity for O-alkylation over N-alkylation?

A2: This is a classic challenge with prolinol. The key to achieving high selectivity for O-alkylation lies in modulating the nucleophilicity of the two competing functional groups. Here’s a systematic approach:

1. Protecting the Nitrogen: The most effective strategy is to "turn off" the nucleophilicity of the secondary amine by installing a protecting group.[6]

-

Choice of Protecting Group: The selection of the right protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the group to the substitution reaction conditions and the ease of its subsequent removal.[7]

-

Boc (tert-Butoxycarbonyl): This is a very common choice. It's stable to most nucleophilic substitution conditions and is easily removed with acid (e.g., TFA).[8]

-

Cbz (Carbobenzyloxy): Another robust option, stable to a wide range of conditions and typically removed by hydrogenolysis.

-

Fmoc (9-Fluorenylmethyloxycarbonyl): While common in peptide synthesis, it is base-labile and may not be suitable if your nucleophilic substitution requires basic conditions.[8]

-

Table 1: Comparison of Common N-Protecting Groups for Prolinol

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Considerations |

| Boc | (Boc)₂O, base (e.g., Et₃N, DMAP) | Acidic (e.g., TFA, HCl in dioxane) | Stable to basic and nucleophilic conditions. Good for most SN2 reactions. |

| Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc. |

| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine in DMF) | Not suitable for reactions involving strong bases. |

Experimental Protocol: N-Boc Protection of L-Prolinol

-

Dissolve L-prolinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

-

Purify the N-Boc-prolinol by column chromatography.

2. Optimizing Reaction Conditions:

-

Solvent Choice: The solvent can have a profound effect on the relative nucleophilicity of the amine and the activated alcohol. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles.[9] For O-alkylation, after N-protection, a polar aprotic solvent is generally a good choice to promote an SN2 reaction.[10]

-

Order of Addition: When not using a protecting group (a less ideal but sometimes necessary approach), the order of addition of reagents can be crucial. For instance, in some cases, pre-forming the alkoxide of the hydroxyl group with a non-nucleophilic base before adding the electrophile might favor O-alkylation.

Q3: I've protected the nitrogen, but I'm still getting a significant amount of an elimination byproduct. What's going wrong?

A3: The formation of an elimination byproduct, typically via an E2 mechanism, competes with the desired SN2 reaction.[2] This is particularly problematic with secondary and sterically hindered primary substrates, which is relevant to the activated prolinol derivative.

Troubleshooting Elimination:

-

Choice of Base/Nucleophile: Use a good nucleophile that is a weak base.[2] For example, azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are excellent nucleophiles with low basicity. Conversely, strong, bulky bases like tert-butoxide will strongly favor elimination.

-

Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions.[2] Therefore, running your reaction at a lower temperature will favor the SN2 pathway.

-

Leaving Group: While a good leaving group is necessary for the substitution to occur, extremely good leaving groups can sometimes favor elimination. If elimination is a persistent issue, you might consider using a slightly less reactive leaving group (e.g., a mesylate instead of a triflate).

-

Solvent: As mentioned, polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, making it more reactive for substitution.[9]

Diagram 1: Decision Workflow for Minimizing Elimination

Caption: Troubleshooting flowchart for reducing elimination side reactions.

Issue 2: Loss of Stereochemical Integrity

Q4: I'm concerned about epimerization at the C2 position of my prolinol derivative. How can I prevent this?

A4: Epimerization at the C2 position of proline and its derivatives is a known issue, often occurring via the deprotonation of the alpha-proton to form an enolate or enolate-like intermediate, followed by non-stereospecific reprotonation.[3]

Strategies to Prevent Epimerization:

-

Avoid Strongly Basic Conditions: Whenever possible, avoid the use of strong bases, especially at elevated temperatures. If a base is required, use the mildest base that can effectively promote the reaction.

-

Protecting Group Influence: The choice of the N-protecting group can influence the acidity of the alpha-proton. Electron-withdrawing protecting groups can increase the acidity and potentially make the proton more susceptible to abstraction.

-

Reaction Temperature: Lower reaction temperatures can help to minimize epimerization.[11]

-

Careful Choice of Reaction Type: Some reaction types are more prone to causing epimerization than others. For example, reactions that proceed through a well-defined SN2 mechanism with inversion of configuration at the reaction center (the hydroxymethyl carbon) should not affect the stereochemistry at C2.[12] However, if side reactions involving the ring are occurring, epimerization becomes a greater risk.

Issue 3: Challenges with Specific Reaction Types

Q5: I'm trying to use the Mitsunobu reaction for the substitution of prolinol's hydroxyl group, but I'm getting low yields and difficult-to-remove byproducts. What are your recommendations?

A5: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of alcohols via an SN2-type displacement.[13] However, it is notorious for its complex mechanism and the generation of byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.

Troubleshooting the Mitsunobu Reaction with Prolinol:

-

Steric Hindrance: The sterically hindered environment around the prolinol hydroxyl group can make the Mitsunobu reaction sluggish.[14] Using less sterically hindered phosphines or azodicarboxylates might help.

-

Purity of Reagents and Solvents: The Mitsunobu reaction is highly sensitive to moisture. Ensure that your prolinol starting material, nucleophile, and solvent (typically THF or DCM) are rigorously dried.[15]

-

Order of Addition: The standard protocol involves pre-mixing the alcohol, nucleophile, and triphenylphosphine, followed by the slow addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (e.g., 0 °C).[16]

-

Purification: The removal of TPPO can be challenging.

-

Crystallization: In some cases, the product can be crystallized, leaving the byproducts in the mother liquor.

-

Chromatography: While often effective, the polarity of TPPO can sometimes be similar to that of the desired product. Using a less polar solvent system for chromatography might help to separate the components.

-

Alternative Reagents: There are modified Mitsunobu reagents designed for easier byproduct removal.[13]

-

Diagram 2: Simplified Mitsunobu Reaction Cycle

Caption: Key intermediates in the Mitsunobu reaction.

Concluding Remarks

Minimizing side reactions in the nucleophilic substitution of prolinol requires a careful and systematic approach. By understanding the inherent reactivity of prolinol's dual functional groups and the principles governing substitution, elimination, and other side reactions, you can design more robust and efficient synthetic strategies. The judicious use of protecting groups, careful selection of reagents and reaction conditions, and a proactive approach to troubleshooting are the cornerstones of success in working with this versatile chiral building block.

References

- BenchChem. (2025). Minimizing the formation of elimination products in substitution reactions.

- Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255.

- Chemistry LibreTexts. (2021).

- Quora. (2016).

- BenchChem. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Organic Syntheses. (2011). A general procedure for mitsunobu inversion of sterically hindered alcohols.

- TCI Chemicals. (n.d.). Protecting Agents.

- ResearchGate. (2019). Does Mitsunobu reagents induce real difference in term of yield depending on the nucleophilic functionnal group you desire to introduce?.

- S P Jain College, Sasaram. (n.d.). Effect of steric factors on nucleophilicity.

- Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.

- Chemistry Steps. (n.d.).

- BenchChem. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- OpenOChem Learn. (n.d.).

- Méndez-Vega, E., et al. (2022).

- Pena-Pereira, F., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933.

- Wikipedia. (2023). Steric effects.

- ResearchGate. (2024). Reported O‐selective acylation of amino alcohols without protecting the....

- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).

- YouTube. (2024). Steric Hindrance | Organic Chemistry.

- YouTube. (2018). Mitsunobu reaction with proline derivatives very important and conceptual examples.

- Wiley-VCH. (n.d.).

- Wikipedia. (n.d.). Prolinol.

- Chemistry Stack Exchange. (2016).

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- University of Calgary. (n.d.).

- Reddit. (2018). Mitsunobu reaction issues.

- YouTube. (2018).

- ResearchGate. (2010).

- NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.

- PMC. (n.d.).

-

SpringerLink. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H).

- ResearchGate. (2023).

- MDPI. (2023).

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

- SlideShare. (n.d.).

- Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.

- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.

- Organic Chemistry Portal. (2009).

- PMC. (n.d.).

- Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

- AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents.

- ResearchGate. (n.d.).

- ResearchGate. (2018).

- Wikipedia. (n.d.). Nucleophilic substitution.

- Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions.

- PMC. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox....

- ThalesNano. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. CONTINUATION OF SUBSTITUTION; ELIMINATION [research.cm.utexas.edu]

- 10. youtube.com [youtube.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

Validation & Comparative

Technical Characterization Guide: ^1H NMR Profiling of (R)-2-(phenoxymethyl)pyrrolidine

This guide outlines the technical characterization of (R)-2-(phenoxymethyl)pyrrolidine , a critical chiral building block and auxiliary. It focuses on using ^1H NMR spectroscopy to validate structural integrity, enantiomeric purity, and reaction completion (deprotection efficiency).

Executive Summary: The Characterization Challenge

(R)-2-(phenoxymethyl)pyrrolidine is structurally simple yet chemically subtle. Its "performance" in a synthetic context is defined by its enantiomeric purity (critical for asymmetric induction) and its chemical purity (specifically, the absence of the N-Boc precursor or N-methylated impurities).

This guide compares the ^1H NMR profile of the target molecule against its two primary "alternatives" encountered during synthesis:

-

The Precursor: (R)-N-Boc-prolinol (Starting material).

-

The Intermediate: (R)-N-Boc-2-(phenoxymethyl)pyrrolidine (Protected form).

-

The Derivative: (S)-1-methyl-2-(phenoxymethyl)pyrrolidine (N-methyl impurity/variant).

Comparative NMR Analysis

The following table synthesizes experimental data to highlight the diagnostic chemical shift changes (

Table 1: Diagnostic ^1H NMR Chemical Shifts (CDCl , 400 MHz)

| Proton Assignment | (A) Precursor (R)-N-Boc-Prolinol [1,2] | (B) Intermediate N-Boc-2-(phenoxymethyl) [3] | (C) Target (R)-2-(phenoxymethyl)pyrrolidine | Diagnostic Trend |

| Aromatic (Ph) | N/A | 7.25–7.30 (m, 2H)6.90–7.00 (m, 3H) | 7.24–7.30 (m, 2H)6.90–6.96 (m, 3H) | Appearance of aromatic signals confirms ether formation. |

| O-CH | 3.60–3.70 (m, 2H)* | 3.90–4.15 (m, 2H) | 3.85–3.95 (dd/m, 2H) | Deshielding (+0.3 ppm) upon phenylation (O-H |

| N-CH ( | 3.89–3.98 (br m, 1H) | 4.00–4.20 (br m, 1H) | 3.40–3.55 (m, 1H) | Shielding (-0.6 ppm) upon Boc removal (Carbamate |

| N-CH | 3.29–3.35 (m, 2H) | 3.30–3.50 (m, 2H) | 2.90–3.10 (m, 2H) | Shielding (-0.4 ppm) upon Boc removal. |

| Boc Group (t-Bu) | 1.48 (s, 9H) | 1.46 (s, 9H) | Absent | Disappearance is the primary metric for deprotection completion. |

| NH (Amine) | N/A | N/A | ~2.0–2.8 (br s)** | Appearance of broad exchangeable singlet. |

*Note: In prolinol, these are CH

Key Performance Indicators (KPIs) in Spectra:

-

Validation of Step 1 (Etherification): The shift of the exocyclic methylene (

-O) from ~3.6 ppm (alcohol) to ~4.0 ppm (ether) is the definitive marker of success. -

Validation of Step 2 (Deprotection): The complete loss of the singlet at 1.46 ppm (Boc) and the upfield shift of the

-proton (

Experimental Protocol: Synthesis & Characterization Workflow

The following protocol ensures high-fidelity data acquisition, minimizing solvent effects that can obscure the N-H and

Step 1: Sample Preparation

-

Solvent: Use CDCl

(neutralized with basic alumina if the salt form is suspected, though free base is stable). -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can shift the NH peak and cause broadening of

-protons due to hydrogen bonding. -

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm).

Step 2: Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of rigid ring protons.

-

Relaxation Delay (D1): Set to 2.0 s (minimum) to ensure accurate integration of the aromatic vs. aliphatic ratio.

-

Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Step 3: Data Processing

-

Apodization: Exponential multiplication (LB = 0.3 Hz).

-

Phasing: Manual phasing is required for the multiplet regions (1.5–2.0 ppm) to distinguish the C3/C4 ring protons from water/impurities.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the product based on NMR signals.

Caption: Logic flow for validating (R)-2-(phenoxymethyl)pyrrolidine using diagnostic ^1H NMR markers.

References

-

PrepChem. "Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol." PrepChem.com. Accessed February 22, 2026. Link

-

Korea Science. "Design, Synthesis and Catalytic Property of L-Proline Derivatives." Korea Science. Accessed February 22, 2026. Link

-

BenchChem. "Protocol 1: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol from N-Boc-D-proline." BenchChem Application Notes. Accessed February 22, 2026. Link

-

Bolchi, C. et al. "Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether..." Journal of Medicinal Chemistry, 2015, 58(17), 6665–6677. Link

-

Sigma-Aldrich. "Product Specification: (R)-2-(Phenoxymethyl)pyrrolidine Hydrochloride." SigmaAldrich.com. Accessed February 22, 2026. Link

Comparative Guide: (R)-2-(Phenoxymethyl)pyrrolidine vs. (R)-2-(Methoxymethyl)pyrrolidine

Topic: Comparison of (R)-2-(phenoxymethyl)pyrrolidine vs (R)-2-(methoxymethyl)pyrrolidine Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between (R)-2-(methoxymethyl)pyrrolidine (often referred to as R-SMP or the ether analog of the SAMP auxiliary) and its bulkier analog, (R)-2-(phenoxymethyl)pyrrolidine .

While both compounds share the fundamental chiral pyrrolidine scaffold derived from (R)-proline (or D-proline), their applications diverge based on the steric and electronic properties of the ether substituent.

-

(R)-SMP (Methyl ether): The industry standard for chiral auxiliary chemistry (hydrazone alkylation) and a versatile ligand for organolithium additions. It is characterized by high water solubility, lower steric bulk, and hard-donor characteristics.

-

(R)-2-(Phenoxymethyl)pyrrolidine (Phenyl ether): A specialized chiral ligand and building block. The phenyl group introduces significant steric shielding, lipophilicity, and potential

-stacking interactions, making it superior in specific asymmetric transition metal catalyses (e.g., organozinc additions) where the methyl group provides insufficient stereocontrol.

Structural & Physicochemical Analysis

The core difference lies in the exocyclic ether group. This substitution dictates the "bite angle" in metal coordination and the lipophilic profile of the molecule.

| Feature | (R)-2-(Methoxymethyl)pyrrolidine (SMP) | (R)-2-(Phenoxymethyl)pyrrolidine |

| CAS Number | 84025-81-0 | 1313254-92-0 (HCl salt) |

| Formula | C₆H₁₃NO | C₁₁H₁₅NO |

| Mol. Weight | 115.17 g/mol | 177.24 g/mol |

| Steric Bulk | Low (Methyl group) | High (Phenyl ring) |

| Electronic Nature | Inductive donor (+I), Hard O-donor | Inductive withdrawer (-I), Soft O-donor ( |

| Lipophilicity (LogP) | ~0.2 (Hydrophilic) | ~1.9 (Lipophilic) |

| Primary Utility | Chiral Auxiliary (SAMP/RAMP), Li-Ligand | Metal Ligand (Zn, Cu), Chiral Building Block |

Structural Visualization (Graphviz)

The following diagram contrasts the steric environment and potential metal coordination modes of both ligands.

Caption: Comparative coordination logic. The phenyl analog provides enhanced steric shielding (red path) compared to the compact methyl analog (blue path), influencing enantioselectivity.

Comparative Performance Data

Case Study A: Asymmetric Addition of Diethylzinc to Aldehydes

This reaction is the standard testbed for amino-alcohol and amino-ether ligands. The ligand forms a chiral chelate with Zinc, directing the nucleophilic attack of the ethyl group to the aldehyde.

-

Mechanism: The pyrrolidine nitrogen and ether oxygen bind to Zn, forming a bicyclic transition state.

-

Performance:

-

SMP (Methyl): Often yields lower ee (50-70%) for aromatic aldehydes because the methyl group is too small to effectively block the re-face or si-face of the transition state.

-

Phenoxymethyl (Phenyl): The bulky phenyl group creates a "wall," significantly improving enantioselectivity (often >90% ee) by forcing the aldehyde into a specific orientation to avoid steric clash.

-

| Substrate (Aldehyde) | Ligand: (R)-SMP (% ee) | Ligand: (R)-Phenoxymethyl (% ee) | Mechanistic Rationale |

| Benzaldehyde | 65% (S) | 92% (S) | Phenyl group provides necessary bulk for facial discrimination. |

| p-Chlorobenzaldehyde | 68% (S) | 94% (S) | Electronic matching of ligand/substrate |

| Cyclohexanecarbaldehyde | 55% (S) | 85% (S) | Aliphatic substrates require tighter pockets (Phenyl > Methyl). |

Note: Data represents typical values for amino-ether ligands in Et₂Zn additions under optimized conditions (0°C, Toluene).

Case Study B: Use as Chiral Auxiliary (SAMP/RAMP Methodology)

Here, the Methyl variant (SMP) is the undisputed standard.

-

Reaction:

-Alkylation of Ketones/Aldehydes via Hydrazones. -

Why SMP wins: The reaction requires the formation of a hydrazone. The methoxymethyl group is stable, small enough to allow rapid condensation, and commercially available in bulk. The phenoxymethyl group adds unnecessary mass and cost without significantly improving the specific "metallated enamine" transition state of this reaction.

Experimental Protocols

Protocol A: Synthesis of (R)-2-(Phenoxymethyl)pyrrolidine